1-[(2-Propan-2-yloxyphenyl)methyl]indole-2,3-dione
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Overview
Description
1-[(2-Propan-2-yloxyphenyl)methyl]indole-2,3-dione is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1-[(2-Propan-2-yloxyphenyl)methyl]indole-2,3-dione can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The specific reaction conditions for this compound would involve the use of 2-propan-2-yloxybenzaldehyde and isatin as starting materials, followed by cyclization and oxidation steps to introduce the 2,3-dione functionality . Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
1-[(2-Propan-2-yloxyphenyl)methyl]indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The indole core can be oxidized to form quinonoid structures under specific conditions.
Reduction: Reduction of the 2,3-dione functionality can yield dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole nitrogen or the aromatic ring, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(2-Propan-2-yloxyphenyl)methyl]indole-2,3-dione involves its interaction with specific molecular targets and pathways. The indole core can interact with various receptors and enzymes, modulating their activity . For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-[(2-Propan-2-yloxyphenyl)methyl]indole-2,3-dione can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
Isatin derivatives: Similar in structure but with different functional groups and activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-[(2-propan-2-yloxyphenyl)methyl]indole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-12(2)22-16-10-6-3-7-13(16)11-19-15-9-5-4-8-14(15)17(20)18(19)21/h3-10,12H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIGGBIWMGSOLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1CN2C3=CC=CC=C3C(=O)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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